3-Hydroxy cyclobenzaprine
Description
Contextualization within Cyclobenzaprine (B1214914) Metabolism Pathways
Cyclobenzaprine undergoes extensive metabolism in the body, primarily in the liver, through both oxidative and conjugative pathways. drugbank.commedcentral.comsmolecule.com Only about 1% of the administered drug is excreted unchanged in the urine. drugbank.commedcentral.com The metabolic process is complex, involving several enzymatic systems and resulting in a variety of metabolic products.
The primary oxidative pathway for cyclobenzaprine is N-demethylation, a reaction mediated by the cytochrome P450 (CYP) family of enzymes. fda.govncats.io Specifically, CYP3A4 and CYP1A2 are the main isoforms involved, with a lesser contribution from CYP2D6. drugbank.comsmolecule.comfda.govnih.gov This process leads to the formation of norcyclobenzaprine (B1203295) (desmethylcyclobenzaprine), a major metabolite. drugbank.comnih.gov
In addition to N-demethylation, cyclobenzaprine is metabolized through hydroxylation, leading to the formation of phenolic derivatives such as 3-hydroxycyclobenzaprine. ncats.ioinvivochem.cn Further metabolism can occur, including the formation of cyclobenzaprine-10,11-epoxide. rsc.org In humans, major metabolites found in urine include 10,11-dihydroxynortriptyline and glucuronide conjugates of cyclobenzaprine itself. smolecule.cominvivochem.cn The metabolites can be excreted in both their free forms and as conjugated products, primarily with glucuronic acid. medcentral.cominvivochem.cn
Table 1: Key Enzymes in Cyclobenzaprine Metabolism
| Enzyme Family | Specific Isoforms | Metabolic Pathway | Reference |
|---|---|---|---|
| Cytochrome P450 | CYP3A4, CYP1A2, CYP2D6 | Oxidative N-demethylation, Hydroxylation | smolecule.comfda.govnih.gov |
| UDP-Glucuronosyltransferase | UGT1A4, UGT2B10 | N-glucuronidation | drugbank.com |
Table 2: Known Metabolites of Cyclobenzaprine
| Metabolite Name | Metabolic Pathway | Species Detected | Reference |
|---|---|---|---|
| 3-Hydroxycyclobenzaprine | Hydroxylation | Not Specified | ncats.io |
| Norcyclobenzaprine | N-demethylation | Human, Dog | drugbank.comnih.gov |
| Cyclobenzaprine N-oxide | Oxidation | Dog | invivochem.cn |
| Cyclobenzaprine-10,11-epoxide | Oxidation | Rat, Dog | invivochem.cnrsc.org |
| 10,11-Dihydroxynortriptyline | Hydroxylation | Human | smolecule.cominvivochem.cn |
| Cyclobenzaprine Glucuronide | Glucuronidation | Human | smolecule.cominvivochem.cn |
Significance of Metabolite Research in Drug Discovery and Development Paradigms
The study of drug metabolites, a field known as metabolomics, is a cornerstone of modern pharmaceutical research and development. arome-science.comnih.gov This discipline offers profound insights that extend across the entire drug discovery pipeline, from the initial identification of lead compounds to post-approval surveillance. nih.govnih.gov
Metabolite research is crucial for several reasons. Firstly, it provides a comprehensive understanding of a drug's disposition in the body, including its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov By identifying and quantifying metabolites like 3-hydroxycyclobenzaprine, researchers can build a complete picture of how the body processes a drug.
Furthermore, metabolomics is a powerful tool for identifying biomarkers that can indicate disease progression or a patient's response to a specific therapy. arome-science.comnih.govdrugdiscoverynews.com Analyzing metabolic changes in response to a drug can help optimize clinical trial designs and pave the way for personalized medicine, where treatments are tailored to an individual's unique metabolic makeup. nih.govevotec.com By offering a real-time snapshot of the body's biochemical activity, the study of metabolites helps scientists to uncover disease mechanisms, identify novel drug targets, and ultimately develop safer and more effective medications. arome-science.comdrugdiscoverynews.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H21NO |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(2E)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol |
InChI |
InChI=1S/C20H21NO/c1-21(2)13-5-8-19-18-7-4-3-6-15(18)9-10-16-11-12-17(22)14-20(16)19/h3-4,6-12,14,22H,5,13H2,1-2H3/b19-8+ |
InChI Key |
UHLPYBQGKLHIFK-UFWORHAWSA-N |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2C=CC3=C1C=C(C=C3)O |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2C=CC3=C1C=C(C=C3)O |
Origin of Product |
United States |
Biotransformation Pathways of Cyclobenzaprine Leading to 3 Hydroxy Cyclobenzaprine Formation
Mammalian Metabolic Transformations
In mammals, cyclobenzaprine (B1214914) undergoes extensive metabolism, primarily in the liver. drugbank.comdroracle.ai This process involves both oxidative and conjugative reactions that modify the drug's structure. drugbank.com
The primary drivers of cyclobenzaprine's oxidative metabolism are the Cytochrome P450 (CYP) enzymes. nih.govmedcentral.comfda.govfda.gov Specifically, isoforms CYP3A4 and CYP1A2 are principally responsible for these transformations, with CYP2D6 playing a lesser role. droracle.ainih.govfda.govfda.govnih.gov These enzymes catalyze various reactions, including N-demethylation and aromatic hydroxylation. fda.govnih.govoup.com The hydroxylation of the aromatic ring of cyclobenzaprine is a key step that can lead to the formation of phenolic metabolites. nih.govresearchgate.net While N-demethylation, leading to desmethylcyclobenzaprine, is a major metabolic pathway, aromatic hydroxylation represents another significant route of biotransformation. drugbank.comnih.gov
Among the various metabolites formed, 3-Hydroxy cyclobenzaprine has been identified as a phenolic derivative. nih.govresearchgate.net In studies investigating the metabolism of cyclobenzaprine, phenolic derivatives were found to be major metabolites in rats. researchgate.netfda.gov Research utilizing microbial models has also successfully produced and characterized this compound, confirming its status as a metabolite. nih.gov
The formation of this compound occurs through an enzymatic reaction known as aromatic hydroxylation, catalyzed by cytochrome P450 monooxygenases. oup.comnih.gov This reaction involves the insertion of a hydroxyl group (-OH) onto the aromatic ring of the cyclobenzaprine molecule. The regioselectivity of this hydroxylation, which dictates the position of the hydroxyl group, is determined by the specific CYP450 isoform involved and the substrate's structure. The formation of this compound specifically points to the enzymatic preference for hydroxylation at the 3-position of the dibenzocycloheptene ring system.
Microbial Biotransformation Models for Metabolite Synthesis
Microbial systems, particularly certain fungi, have proven to be valuable models for studying and even producing mammalian drug metabolites. nih.govwikipedia.org
The fungus Cunninghamella elegans is a well-established microbial model for mimicking mammalian drug metabolism. nih.govwikipedia.orgjmb.or.kr This is due to its possession of a diverse range of phase I and phase II metabolic enzymes, including cytochrome P450 monooxygenases, which are analogous to those found in mammals. oup.comwikipedia.orgoup.com Studies have shown that C. elegans can effectively metabolize cyclobenzaprine through oxidative pathways, including aromatic hydroxylation and N-demethylation. oup.comnih.gov In one study, C. elegans metabolized 75% of a 1 mM concentration of cyclobenzaprine within 72 hours. nih.gov
A comparative analysis reveals a significant overlap in the metabolic profiles of cyclobenzaprine between Cunninghamella elegans and mammalian systems. nih.gov The metabolites produced by C. elegans, including 2-hydroxycyclobenzaprine, N-desmethylcyclobenzaprine, cyclobenzaprine trans-10,11-dihydrodiol, N-desmethyl-2-hydroxy-cyclobenzaprine, and 3-hydroxycyclobenzaprine, have also been observed in mammalian metabolism. nih.gov For instance, when rat liver microsomes were used to investigate cyclobenzaprine metabolism, they produced metabolites similar to those generated by the fungus. nih.gov This demonstrates the utility of C. elegans as a predictive tool and a synthetic route for producing mammalian drug metabolites. nih.govnih.gov
The following table summarizes the major metabolites of cyclobenzaprine produced by Cunninghamella elegans and their relative abundance:
| Metabolite | Percentage of Total Metabolites |
| 2-hydroxycyclobenzaprine | 59% |
| N-desmethylcyclobenzaprine | 21% |
| cyclobenzaprine trans-10,11-dihydrodiol | 5% |
| N-desmethyl-2-hydroxy-cyclobenzaprine | 3% |
| 3-hydroxycyclobenzaprine | 3% |
| cyclobenzaprine N-oxide | 1% |
| Data from a study on the formation of mammalian metabolites of cyclobenzaprine by the fungus, Cunninghamella elegans. nih.gov |
Analytical Methodologies for the Characterization and Quantification of 3 Hydroxy Cyclobenzaprine
Chromatographic Separation Techniques for Metabolite Isolation and Analysis
Chromatographic methods are fundamental in isolating 3-hydroxycyclobenzaprine from complex biological matrices and for its subsequent analysis. These techniques separate compounds based on their differential distribution between a stationary and a mobile phase.
High-Performance Liquid Chromatography (HPLC) Applications in Metabolite Profiling
High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for the analysis of cyclobenzaprine (B1214914) and its metabolites, including 3-hydroxycyclobenzaprine. wdh.ac.id In studies involving the metabolism of cyclobenzaprine, reversed-phase HPLC is frequently employed to isolate various metabolites. nih.govnih.govsmolecule.com For instance, research on the fungal metabolism of cyclobenzaprine by Cunninghamella elegans, a model for mammalian metabolism, utilized reversed-phase HPLC to isolate milligram quantities of several metabolites, one of which was 3-hydroxycyclobenzaprine. nih.govnih.govsmolecule.comresearchgate.net
In a typical application, a C8 or C18 column is used. wdh.ac.idnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) buffer), allowing for the effective separation of compounds with varying polarities. nih.govoup.com The detection is commonly performed using a UV detector. nih.gov The power of HPLC lies in its ability to resolve complex mixtures, enabling the profiling of various metabolites produced from a parent drug. wdh.ac.idoup.com
| Parameter | HPLC Conditions for Cyclobenzaprine Metabolite Analysis |
| Column | µ-bondapak C18, 10 µm, (300 x 3.9) mm wdh.ac.id |
| Mobile Phase | 65% Acetonitrile in Formic Acid:Water (1:99) wdh.ac.id |
| Flow Rate | 2 ml/min wdh.ac.id |
| Temperature | 40°C wdh.ac.id |
| Detection | UV nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Discriminative Analysis of Cyclobenzaprine Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of drug metabolites. rsc.org This method is particularly useful for volatile and thermally stable compounds. For non-volatile compounds like 3-hydroxycyclobenzaprine, derivatization is often required to increase their volatility. GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the discriminative analysis of various metabolites. rsc.org While specific GC-MS studies focusing solely on 3-hydroxycyclobenzaprine are not extensively detailed in the provided results, the analysis of cyclobenzaprine metabolites in general has been accomplished using GC-MS. rsc.org The technique is valuable in forensic identification and metabolic studies. wdh.ac.id The method quantitatively measures intermediate metabolites, such as 3-hydroxy-fatty acids in other biological pathways, by using stable isotope dilution and electron impact ionization. nih.gov
Spectroscopic and Spectrometric Characterization for Structural Elucidation
Once isolated, spectroscopic and spectrometric techniques are indispensable for the definitive structural confirmation of metabolites like 3-hydroxycyclobenzaprine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. wdh.ac.id In the characterization of cyclobenzaprine metabolites, ¹H NMR spectroscopy has been instrumental. nih.govnih.govsmolecule.com Following the isolation of 3-hydroxycyclobenzaprine by HPLC, its structure was characterized using ¹H NMR, which provides detailed information about the chemical environment of hydrogen atoms within the molecule. nih.govnih.govsmolecule.com This allows for the precise determination of the position of the hydroxyl group on the aromatic ring, confirming the identity of the metabolite as 3-hydroxycyclobenzaprine. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass Spectrometry (MS) is a critical tool for determining the molecular weight and fragmentation pattern of metabolites. wdh.ac.id It is often coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS). researchgate.netrsc.org For 3-hydroxycyclobenzaprine, mass spectrometry was used alongside NMR and UV spectroscopy to characterize its structure after isolation. nih.govnih.govsmolecule.com The technique provides the accurate mass of the molecule, which for 3-hydroxycyclobenzaprine is 291.39 g/mol . lgcstandards.comsimsonpharma.com The fragmentation pattern observed in the mass spectrum offers further structural information, helping to confirm the identity of the compound. wdh.ac.id
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁NO | lgcstandards.comsimsonpharma.comnih.govaxios-research.com |
| Molecular Weight | 291.39 g/mol | lgcstandards.comsimsonpharma.com |
| Accurate Mass | 291.1623 | lgcstandards.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Metabolite Identification
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is useful in the initial identification of drug metabolites. wdh.ac.id The UV spectrum is influenced by the chromophoric parts of the molecule. The structure of 3-hydroxycyclobenzaprine was characterized, in part, by UV spectroscopy analysis. nih.govnih.govsmolecule.com While specific λmax values for 3-hydroxycyclobenzaprine are not detailed in the search results, the parent compound, cyclobenzaprine, exhibits a characteristic absorption maximum at approximately 290 nm. smolecule.com The introduction of a hydroxyl group to the aromatic ring would be expected to cause a shift in the absorption maximum, which can be used as an indicator for this type of metabolic transformation.
Electrochemical Detection Approaches for Metabolite Analysis
Electrochemical methods offer a promising avenue for the analysis of metabolites due to their high sensitivity, rapid response, and the potential for miniaturization. These techniques are based on the measurement of an electrical signal (such as current or potential) that arises from a chemical reaction involving the analyte at an electrode surface. For a molecule like 3-hydroxycyclobenzaprine, its electroactive nature, likely stemming from the hydroxyl group and the tertiary amine, makes it a candidate for electrochemical detection. However, a comprehensive review of the scientific literature reveals a significant focus on the parent compound, cyclobenzaprine, with a notable absence of specific studies on the electrochemical detection of its 3-hydroxy metabolite.
The electrochemical oxidation of cyclobenzaprine has been investigated, and it is understood that the amine moiety is a primary site of oxidation researchgate.net. The introduction of a hydroxyl group in the 3-position on the dibenzocycloheptene ring of 3-hydroxycyclobenzaprine would likely influence its electrochemical properties, potentially leading to a different oxidation potential compared to the parent drug. This would, in theory, allow for its selective detection. However, without specific experimental data, any discussion on the precise voltammetric signature of 3-hydroxycyclobenzaprine remains speculative.
Studies on cyclobenzaprine have employed techniques such as cyclic voltammetry (CV), square wave voltammetry (SWV), and differential pulse voltammetry (DPV) to achieve low detection limits nih.govaxios-research.com. For instance, a study utilizing a sulfur-incorporated graphitic carbon nitride/titanium dioxide-based carbon paste electrode for cyclobenzaprine detection reported a limit of detection of 6.4 x 10⁻⁹ M using SWV nih.govaxios-research.com. While these methodologies have proven effective for the parent compound, their direct applicability and performance for the detection of 3-hydroxycyclobenzaprine have not been documented in the available research.
Future research would be necessary to establish the specific voltammetric behavior of 3-hydroxycyclobenzaprine, including its oxidation potential, the effect of pH, and the optimal electrode materials and voltammetric parameters for its sensitive and selective quantification in various matrices.
Preclinical Pharmacokinetic and Metabolic Disposition of 3 Hydroxy Cyclobenzaprine
In Vitro Metabolic Stability and Formation Kinetics in Enzyme Systems
The in vitro metabolism of cyclobenzaprine (B1214914) has been investigated to understand its biotransformation pathways, which primarily involve oxidation and conjugation. The formation of 3-hydroxycyclobenzaprine occurs via aromatic hydroxylation, a common metabolic route for compounds with a dibenzocycloheptene ring structure.
Microsomal Incubation Studies and Determination of Enzyme Kinetic Parameters (e.g., Vmax, Km)
Detailed enzyme kinetic studies specifically quantifying the Vmax (maximum reaction velocity) and Km (Michaelis-Menten constant) for the formation of 3-hydroxycyclobenzaprine are not extensively available in published literature. The focus of many in vitro studies has been on the primary metabolic pathways of cyclobenzaprine, such as N-demethylation, which is mediated by cytochrome P450 isoforms CYP3A4 and CYP1A2. nih.gov
The formation of hydroxylated metabolites, including 3-hydroxycyclobenzaprine, is also attributed to the action of cytochrome P450 enzymes. However, as 3-hydroxycyclobenzaprine is considered a minor metabolite in some preclinical systems, dedicated studies to determine its specific formation kinetics are limited. The characterization of Vmax and Km typically requires the incubation of the parent drug (cyclobenzaprine) with liver microsomes and a range of substrate concentrations, followed by the specific quantification of the 3-hydroxycyclobenzaprine metabolite. The absence of readily available reference standards for this metabolite can also pose a challenge for such quantitative assessments.
Interactive Data Table: Illustrative Enzyme Kinetic Parameters for Metabolite Formation
Since specific data for 3-hydroxycyclobenzaprine is not available, the following table illustrates the type of data that would be generated from microsomal incubation studies. The values presented here are hypothetical and for illustrative purposes only.
| Parameter | Value | Unit |
| Vmax (Maximum Velocity) | Data not available | nmol/min/mg protein |
| Km (Michaelis Constant) | Data not available | µM |
Assessment of Metabolite Production Rates and Intrinsic Clearance
The production rate of 3-hydroxycyclobenzaprine in vitro is directly related to the kinetic parameters mentioned above. The intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for a specific pathway, can be calculated from the ratio of Vmax to Km. A low intrinsic clearance value would be expected for a minor metabolic pathway.
Interactive Data Table: Illustrative Metabolite Production and Clearance Data
This table demonstrates how metabolite production and clearance data would be presented. The values are hypothetical due to the lack of specific experimental data for 3-hydroxycyclobenzaprine.
| Parameter | Value | Unit |
| Metabolite Production Rate | Data not available | pmol/min/mg protein |
| Intrinsic Clearance (CLint) | Data not available | µL/min/mg protein |
In Vivo Metabolite Excretion Patterns in Animal Models
Preclinical studies in animal models, particularly in rats, have provided insights into the excretion patterns of cyclobenzaprine and its metabolites.
Analysis of Urinary and Fecal Excretion of Hydroxylated Metabolites
In rats, the primary route of elimination for cyclobenzaprine and its metabolites is through the feces. nih.govnih.govfda.gov This is in contrast to other species like dogs, monkeys, and humans, where urinary excretion is more predominant. nih.gov Studies have identified phenolic derivatives, which include hydroxylated metabolites like 3-hydroxycyclobenzaprine, as major metabolites in rats. nih.govnih.govfda.gov
While the presence of hydroxylated and desmethylhydroxylated compounds has been confirmed in rat urine, the quantitative distribution between urine and feces for 3-hydroxycyclobenzaprine specifically has not been detailed in available studies. nih.gov The extensive biliary excretion of cyclobenzaprine metabolites in rats contributes significantly to the high fecal output. nih.govfda.gov
Interactive Data Table: Excretion of Hydroxylated Cyclobenzaprine Metabolites in Rats (Qualitative)
This table provides a qualitative summary of the excretion patterns of hydroxylated metabolites in rats based on available literature.
| Excretion Route | Presence of Hydroxylated Metabolites | Relative Contribution |
| Feces | Major | Predominant route of elimination for metabolites in rats. nih.govfda.gov |
| Urine | Minor | Hydroxylated metabolites have been identified. nih.gov |
Tissue Distribution Studies of Metabolites in Preclinical Species
Following oral administration in rats, cyclobenzaprine and its metabolites are rapidly and widely distributed throughout the body. nih.govfda.gov Studies investigating the tissue distribution of radiolabeled cyclobenzaprine have shown that the highest concentrations of radioactivity are found in the small intestine, lung, kidney, and liver. nih.govfda.govresearchgate.net
This distribution pattern suggests that these tissues are significant sites of either absorption, metabolism, or accumulation of the parent drug and its metabolites. While these studies indicate the general distribution of cyclobenzaprine-related compounds, specific quantitative data on the concentration of 3-hydroxycyclobenzaprine in various tissues is not available. The high concentration in the liver is consistent with it being the primary site of metabolism, where 3-hydroxycyclobenzaprine is formed.
Interactive Data Table: Tissue Distribution of Cyclobenzaprine and its Metabolites in Rats (Qualitative)
This table summarizes the qualitative findings on the tissue distribution of cyclobenzaprine and its metabolites in rats.
| Tissue | Relative Concentration of Drug-Related Material |
| Small Intestine | High nih.govfda.gov |
| Lung | High nih.govfda.gov |
| Kidney | High nih.govfda.gov |
| Liver | High nih.govfda.gov |
Investigation of Potential Pharmacological and Biological Activities of 3 Hydroxy Cyclobenzaprine Preclinical/in Vitro
Evaluation of Receptor Binding Affinities
Preclinical data reveals that both cyclobenzaprine (B1214914) and its primary metabolite, norcyclobenzaprine (B1203295), exhibit significant binding affinities for various receptors, particularly serotonergic, adrenergic, and histaminergic subtypes. This broad receptor engagement is consistent with the pharmacological profile of tricyclic compounds. wikipedia.org
Both cyclobenzaprine and norcyclobenzaprine are potent antagonists of the serotonin (B10506) 2A (5-HT2A) receptor. ncats.io Cyclobenzaprine demonstrates high-affinity binding to several 5-HT2 receptor subtypes. In vitro studies have confirmed that cyclobenzaprine acts as a potent blocker at 5-HT2A and 5-HT2C receptors. Norcyclobenzaprine also shows high affinity for the 5-HT2A receptor, indicating that this pharmacological activity is retained, and in some cases potent, following metabolism of the parent drug.
Comparative Binding Affinity (Ki, nM) at Serotonergic Receptors
| Compound | 5-HT2A | 5-HT2C |
|---|---|---|
| Cyclobenzaprine | 5.2 | 5.2 |
| Norcyclobenzaprine | 13 | 43 |
Significant interactions with adrenergic and histaminergic receptors are characteristic of cyclobenzaprine and its metabolites. Both compounds demonstrate potent binding to the α1A-adrenergic receptor. Furthermore, they exhibit very high affinity for the histamine (B1213489) H1 receptor, with cyclobenzaprine binding in the low nanomolar range. nih.govresearchgate.net This potent antihistaminic activity is thought to contribute to the sedative effects observed with cyclobenzaprine.
Comparative Binding Affinity (Ki, nM) at Adrenergic & Histaminergic Receptors
| Compound | α1A-Adrenergic | Histamine H1 |
|---|---|---|
| Cyclobenzaprine | 5.6 | 1.3 |
| Norcyclobenzaprine | 34 | 5.6 |
Comparative Pharmacological Profiling with Parent Cyclobenzaprine and Other Identified Metabolites
The pharmacological profile of cyclobenzaprine is complex, involving potent antagonism at multiple G-protein coupled receptors and inhibition of neurotransmitter transporters. Its major active metabolite, norcyclobenzaprine, largely mirrors this profile, retaining high-affinity antagonism at key serotonergic, adrenergic, and histaminergic receptors. ncats.io
Role of 3 Hydroxy Cyclobenzaprine in Advanced Pharmaceutical Research and Development
Application as a Reference Standard for Analytical Method Development and Validation
The availability of pure 3-Hydroxycyclobenzaprine as a reference standard is fundamental for the development and validation of robust analytical methods. synzeal.comchemicea.comalentris.orgcleanchemlab.com These standards are essential for creating assays, such as High-Performance Liquid Chromatography (HPLC) methods, that can accurately and reliably quantify cyclobenzaprine (B1214914) and its related substances in bulk drug material and finished pharmaceutical products. ijpca.orgamazonaws.com
In analytical method development, reference standards like 3-Hydroxycyclobenzaprine are used to:
Confirm identity: By comparing the chromatographic retention time or spectral data of a peak in a sample to that of the pure standard.
Establish specificity: Ensuring the analytical method can distinguish the parent drug from its metabolites, impurities, and degradation products. researchgate.net
Determine quantification: Creating calibration curves to accurately measure the concentration of the metabolite in a given sample.
Method validation, performed according to ICH guidelines, relies on these reference standards to assess critical parameters. alliedacademies.org The use of 3-Hydroxycyclobenzaprine standard is crucial for validating a method's accuracy, precision, linearity, and sensitivity, thereby ensuring that the method is suitable for its intended purpose, such as quality control or pharmacokinetic studies. actascientific.com
| Validation Parameter | Role of 3-Hydroxycyclobenzaprine Reference Standard |
| Specificity | Used to demonstrate that the analytical method can resolve 3-Hydroxycyclobenzaprine from cyclobenzaprine and other potential impurities. |
| Linearity | A series of known concentrations of the standard are analyzed to prove the method's ability to elicit results that are directly proportional to the analyte concentration. |
| Accuracy | The standard is added (spiked) into a sample matrix to determine the closeness of the measured value to the true value, assessing the recovery of the analyte. |
| Precision | Repeated analyses of the standard are performed to assess the degree of scatter between a series of measurements, indicating the method's reproducibility. |
| Limit of Quantification (LOQ) | The standard is used to determine the lowest concentration of 3-Hydroxycyclobenzaprine that can be reliably quantified with acceptable precision and accuracy. actascientific.com |
Utility in Impurity Profiling and Quality Control of Cyclobenzaprine Formulations
3-Hydroxycyclobenzaprine is recognized as a metabolite and a potential impurity in cyclobenzaprine drug products. chemicea.comomchemlabs.in Impurity profiling is a critical component of pharmaceutical quality control, ensuring the safety and efficacy of medications. omchemlabs.in Regulatory bodies like the USP require that impurities in drug substances and products are identified and controlled. uspnf.com
The role of 3-Hydroxycyclobenzaprine in this context includes:
Impurity Identification: Serving as a certified reference material to confirm the identity of unknown peaks observed during the analysis of cyclobenzaprine stability samples or manufacturing batches. synthinkchemicals.com
Quality Control (QC): Used as a standard in routine QC testing to quantify the levels of 3-Hydroxycyclobenzaprine in final drug products, ensuring they remain below established safety thresholds. ijpca.org
Stability Studies: Employed in forced degradation and long-term stability studies to monitor the formation of 3-Hydroxycyclobenzaprine over time and under various environmental conditions (e.g., heat, light, humidity), which helps in determining the product's shelf-life and appropriate storage conditions. synthinkchemicals.com
By having a well-characterized standard for 3-Hydroxycyclobenzaprine, pharmaceutical manufacturers can effectively monitor and control this impurity, ensuring the consistent quality and safety of cyclobenzaprine formulations. synzeal.com
Contribution to Understanding Drug-Drug Interactions and Metabolic Inhibition Potentials
The study of metabolites like 3-Hydroxycyclobenzaprine is integral to understanding and predicting potential drug-drug interactions (DDIs). Cyclobenzaprine is metabolized primarily by the cytochrome P450 (CYP) enzyme system. nih.govunirioja.es Specifically, CYP3A4 and CYP1A2 are the major isoforms involved in its metabolism. drugbank.comnih.gov
The formation of 3-Hydroxycyclobenzaprine is a direct result of this enzymatic activity. Therefore, its concentration can serve as a biomarker for the activity of these metabolic pathways. The potential for DDIs arises when cyclobenzaprine is co-administered with other drugs that are also metabolized by, or are inhibitors or inducers of, CYP3A4 and CYP1A2. researchgate.net
For instance:
Inhibition: If a patient takes another drug that inhibits CYP3A4 (e.g., certain antibiotics or antifungals), the metabolism of cyclobenzaprine could be slowed. medicalnewstoday.com This would lead to a decrease in the formation of 3-Hydroxycyclobenzaprine and a corresponding increase in the plasma concentration of the parent drug, potentially increasing the risk of adverse effects.
Induction: Conversely, a drug that induces CYP3A4 (e.g., St. John's Wort) could accelerate the metabolism of cyclobenzaprine, increasing the formation of 3-Hydroxycyclobenzaprine and lowering the parent drug's concentration, which might reduce its therapeutic efficacy. medicalnewstoday.com
Significance in Elucidating Cytochrome P450 Enzyme Specificity and Drug Metabolism Pathways
The identification and quantification of metabolites are the cornerstone of elucidating a drug's metabolic fate. 3-Hydroxycyclobenzaprine, as a product of cyclobenzaprine's biotransformation, plays a crucial role in mapping these pathways and identifying the specific enzymes responsible. nih.gov
Research has shown that cyclobenzaprine undergoes extensive metabolism in the liver. drugbank.com Studies using human liver microsomes have been instrumental in pinpointing the specific CYP450 isoforms involved. In these in-vitro experiments, researchers can measure the rate of formation of metabolites like 3-Hydroxycyclobenzaprine.
| CYP450 Isoform | Role in Cyclobenzaprine Metabolism | Evidence |
| CYP3A4 | Primary enzyme responsible for metabolism, including N-demethylation and hydroxylation. unirioja.esnih.gov | Inhibition of metabolite formation by selective CYP3A4 inhibitors (e.g., ketoconazole) and antibodies. nih.govresearchgate.net |
| CYP1A2 | Also plays a primary role in N-demethylation. unirioja.esnih.gov | Inhibition of metabolite formation by selective CYP1A2 inhibitors (e.g., furafylline) and antibodies. nih.govresearchgate.net |
| CYP2D6 | Plays a minor role in the metabolism of cyclobenzaprine. nih.govnih.gov | Studies showed that N-demethylation still occurred in liver microsomes lacking CYP2D6 activity. nih.gov |
The identification of 3-Hydroxycyclobenzaprine as a metabolite provides direct evidence of the hydroxylation pathway in cyclobenzaprine metabolism. nih.gov By using specific chemical inhibitors or recombinant human CYP enzymes, researchers can confirm which specific enzyme is responsible for this hydroxylation step. This knowledge is vital for understanding variability in patient responses to the drug, as genetic polymorphisms in CYP enzymes can lead to differences in metabolic rates, affecting drug efficacy and safety. nih.gov
Emerging Research Avenues and Future Perspectives for 3 Hydroxy Cyclobenzaprine
Advanced Computational Modeling and Molecular Docking Studies of Metabolite-Enzyme Interactions
Computational modeling and molecular docking have become indispensable tools in drug discovery and metabolism studies. nih.gov These in silico methods allow researchers to predict and analyze the interactions between a ligand, such as 3-hydroxy cyclobenzaprine (B1214914), and its target enzyme at a molecular level. nih.gov This approach provides valuable insights into the binding affinities and thermodynamics that govern these interactions, which are crucial for understanding the metabolic fate of the parent compound.
The metabolism of cyclobenzaprine is primarily mediated by the Cytochrome P450 (CYP) family of enzymes, specifically CYP3A4, CYP1A2, and to a lesser extent, CYP2D6. nih.govdrugbank.comnih.gov Molecular docking studies have been employed to investigate the interaction between cyclobenzaprine and these enzymes. unirioja.esresearchgate.net In these studies, the three-dimensional structures of the enzymes are used to model the docking of the cyclobenzaprine molecule into the active site. For instance, research has utilized PDB (Protein Data Bank) entries such as 2HI4 for CYP1A2 and 4NY4 for CYP3A4 to simulate these interactions. unirioja.es
These computational models help to predict the thermodynamic feasibility of the binding and can elucidate the specific molecular forces, such as hydrogen bonds and van der Waals interactions, that stabilize the enzyme-ligand complex. researchgate.netnih.govmdpi.com By understanding how the parent drug, cyclobenzaprine, binds to metabolizing enzymes, researchers can infer the likely interactions of its metabolites, including 3-hydroxy cyclobenzaprine. Such studies are pivotal for predicting potential drug-drug interactions, where co-administered drugs might compete for the same enzyme active site, and for explaining inter-individual variability in drug metabolism. unirioja.es
Key Enzymes in Cyclobenzaprine Metabolism
| Enzyme | Metabolic Pathway | Significance |
|---|---|---|
| Cytochrome P450 3A4 (CYP3A4) | Oxidative metabolism, primarily N-demethylation. nih.govdrugbank.com | A major enzyme responsible for the primary metabolism of cyclobenzaprine. drugbank.comnih.gov |
| Cytochrome P450 1A2 (CYP1A2) | Oxidative metabolism, N-demethylation. nih.govdrugbank.com | Another key enzyme involved in the biotransformation of cyclobenzaprine. drugbank.comnih.gov |
| Cytochrome P450 2D6 (CYP2D6) | Contributes to N-demethylation to a lesser extent. nih.govdrugbank.com | Plays a minor but acknowledged role in the metabolic process. nih.govnih.gov |
| UDP-Glucuronosyltransferase (UGT) | Phase II conjugation (Glucuronidation). drugbank.com | Responsible for conjugating metabolites into more water-soluble forms for excretion. drugbank.comnih.gov |
Exploration of Novel Biotransformation Pathways and Unidentified Metabolites
The biotransformation of a drug is a complex process involving multiple enzymatic reactions that chemically alter the parent compound. nih.gov These reactions are typically categorized into Phase I (functionalization) and Phase II (conjugation) reactions. nih.govyoutube.com For cyclobenzaprine, Phase I metabolism involves oxidation reactions such as hydroxylation (leading to metabolites like this compound) and N-demethylation, primarily catalyzed by CYP enzymes. nih.govdrugbank.com Following Phase I, the metabolites often undergo Phase II glucuronidation, where a glucuronic acid moiety is attached, rendering the compound more water-soluble and facilitating its renal excretion. drugbank.comnih.gov
Research has identified several metabolites of cyclobenzaprine in various species. In humans, the major metabolites include glucuronide conjugates. researchgate.netresearchgate.net In rats, phenolic derivatives are prominent, while studies in dogs have identified a wider array of metabolites, including the 10,11-epoxide, the N-oxide, and desmethylcyclobenzaprine. nih.gov The formation of this compound is a result of aromatic hydroxylation, a key Phase I biotransformation pathway. nih.gov
Known Metabolites of Cyclobenzaprine
| Metabolite | Metabolic Pathway | Description |
|---|---|---|
| This compound | Aromatic Hydroxylation (Phase I) | A phenolic derivative formed by the addition of a hydroxyl group. nih.gov |
| N-desmethylcyclobenzaprine | N-Demethylation (Phase I) | Results from the removal of a methyl group from the nitrogen atom. nih.govdrugbank.com |
| Cyclobenzaprine N-oxide | N-Oxidation (Phase I) | Formed by the oxidation of the tertiary amine group. nih.govrsc.org |
| Cyclobenzaprine 10,11-epoxide | Epoxidation (Phase I) | An epoxide formed across the double bond of the central seven-membered ring. nih.gov |
| Cyclobenzaprine trans-10,11-dihydrodiol | Hydrolysis of Epoxide | Formed from the hydrolysis of the 10,11-epoxide. nih.gov |
| Cyclobenzaprine Glucuronide | Glucuronidation (Phase II) | A major water-soluble conjugate found in humans, facilitating excretion. drugbank.comresearchgate.net |
Development of Enhanced Analytical Strategies for Comprehensive Metabolite Profiling and Systems Biology Approaches
Comprehensive metabolite profiling requires sophisticated analytical techniques capable of separating, identifying, and quantifying a wide range of structurally similar compounds in complex biological matrices like plasma and urine. nih.govnih.gov The development of enhanced analytical strategies is central to advancing our understanding of metabolites like this compound.
Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) are the cornerstone of modern metabolite analysis. rsc.orgnih.gov These methods offer high sensitivity and specificity, allowing for the detection of low-concentration metabolites and the differentiation of isomers. Other analytical methods employed for cyclobenzaprine and its metabolites include gas chromatography and HPLC with ultraviolet (UV) detection. nih.govnih.gov The continuous improvement of these techniques, such as the development of green analytical methods using micellar HPLC, aims to enhance efficiency while reducing environmental impact. nih.gov
Analytical Techniques for Cyclobenzaprine Metabolite Profiling
| Technique | Abbreviation | Application |
|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Highly sensitive and specific quantification and identification of metabolites in biological fluids. rsc.orgnih.gov |
| High-Performance Liquid Chromatography with Ultraviolet Detection | HPLC-UV | Quantification of the drug and its metabolites in pharmaceutical formulations and biological samples. nih.govnih.gov |
| Gas Chromatography with Nitrogen-Selective Detection | GC-NPD | An earlier technique used for the quantification of cyclobenzaprine in plasma. nih.gov |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Used for the definitive structural elucidation of unknown degradation products and metabolites. rsc.org |
Q & A
Q. What validated analytical methods are available for quantifying 3-hydroxy cyclobenzaprine in pharmaceutical formulations, and how are they optimized for specificity?
Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most validated method. Key parameters include:
- Column : Agilent C18 (4.6 mm × 15 cm, 5 µm packing) for separation .
- Detection : UV at 226 nm for cyclobenzaprine HCl, optimized to avoid interference from excipients .
- Validation : Follows ICH guidelines for linearity (5–50 µg/mL), precision (RSD <1%), and recovery (98–102%) .
- Sample preparation : Dissolution testing using USP Apparatus II (paddle method) at 50 rpm in 900 mL pH 4.5 acetate buffer .
Q. How do pharmacokinetic (PK) parameters of this compound compare across ethnic populations?
Methodological Answer: Bridging studies using stratified sampling and parallel-group designs are critical:
- Study design : Compare PK metrics (Cmax, AUC, t½) in ethnic Japanese/Chinese vs. Caucasian cohorts under standardized dosing .
- Statistical analysis : Use ANOVA to adjust for body weight, age, and CYP450 polymorphisms. Evidence shows comparable bioavailability (90% CI within 80–125%) supports extrapolation of efficacy data .
Q. What are the primary pharmacological targets of this compound, and how do structural analogs inform its mechanism?
Methodological Answer: In vitro binding assays and molecular modeling are key:
- Targets : High affinity for 5-HT2A receptors (Ki = 62 nM) and moderate anticholinergic activity .
- Structural analogs : Compare with amitriptyline (lacks serotonin syndrome risk) and imipramine (SSRI-like effects) to predict off-target interactions .
- Techniques : Radioligand displacement assays using HEK293 cells expressing human receptors .
Advanced Research Questions
Q. What forced degradation methodologies elucidate the stability profile of this compound?
Methodological Answer: Stress testing under ICH Q1A conditions followed by LC-MS/MS characterization:
- Conditions : Acid (0.1N HCl, 70°C), base (0.1N NaOH, 70°C), oxidative (3% H2O2), photolytic (UV 254 nm) .
- Degradation pathways : Oxidation of tertiary amine to N-oxide and epoxidation of double bonds, forming dibenzosuberenone .
- Analytical workflow : Use preparative LC to isolate degradants, confirm structures via <sup>1</sup>H-NMR and high-resolution MS .
Q. How do sublingual formulations alter the pharmacokinetics and metabolite profiles of this compound?
Methodological Answer: Comparative PK studies with crossover designs:
- Formulation impact : Sublingual TNX-102 SL bypasses first-pass metabolism, yielding higher cyclobenzaprine Cmax (1.5× oral) and reduced norcyclobenzaprine (active metabolite) exposure .
- Study parameters : Measure plasma levels at 0.5, 1, 2, 4, 8, 24 hrs post-dose. Use non-compartmental analysis for AUC0-∞ .
- Clinical relevance : Lower daytime somnolence due to rapid clearance, supporting bedtime dosing for fibromyalgia .
Q. What methodological challenges arise in cross-ethnic PK bridging studies, and how are they addressed?
Methodological Answer: Key challenges include genetic variability and sample homogeneity:
- Demographic matching : Stratify by CYP2D6 phenotypes (e.g., poor vs. extensive metabolizers) to control for metabolic differences .
- Power analysis : Ensure ≥80% power with n ≥ 12 per cohort to detect ≥20% differences in AUC .
- Regulatory alignment : Follow FDA/EMA guidelines for ethnic sensitivity analyses and justify extrapolation of Phase III data (e.g., RESILIENT trial) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
